molecular formula C8H9N3 B578509 7-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260854-91-8

7-Methylimidazo[1,2-A]pyridin-2-amine

Cat. No.: B578509
CAS No.: 1260854-91-8
M. Wt: 147.181
InChI Key: IXGPQLYYJYEYSX-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridin-2-amine (CAS 1260854-91-8) is a high-value chemical building block with the molecular formula C 8 H 9 N 3 and a molecular weight of 147.18 g/mol . This compound belongs to the imidazo[1,2-a]pyridine (IP) scaffold, a privileged structure in medicinal chemistry recognized as a "drug prejudice" scaffold due to its wide range of biological applications . The imidazo[1,2-a]pyridine core is a key structural component in several marketed drugs and is extensively investigated for developing new therapeutic agents . Specifically, IP analogues have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis , making this scaffold a prominent focus in anti-TB drug discovery research . Compounds like Telacebec (Q203), an imidazo[1,2-a]pyridine amide currently in Phase II clinical trials, work by inhibiting the QcrB subunit of the cytochrome bcc complex, a critical target in the mycobacterial oxidative phosphorylation pathway . Beyond antitubercular activity, the imidazo[1,2-a]pyridine scaffold is found in compounds with diverse biological activities, including antifungal, antiviral, anticancer, antibacterial, and anti-inflammatory properties . As a chemical intermediate, this compound serves as a versatile precursor for further structural elaboration. It can be synthesized and functionalized using modern, efficient methods such as the Groebke–Blackburn–Bienaymé multicomponent reaction (GBBR) or various C-H bond functionalization strategies, allowing researchers to generate diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGPQLYYJYEYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the amine group of 4-methyl-2-aminopyridine attacks the electrophilic carbon of the α-chlorinated ketone, followed by cyclization to form the imidazo[1,2-a]pyridine scaffold. Optimized conditions involve refluxing in dimethylformamide (DMF) at 140°C for 6 hours, yielding the target compound in 75% after purification with methanol.

Critical Parameters:

  • Solvent: Polar aprotic solvents like DMF enhance nucleophilicity and facilitate cyclization.

  • Temperature: Elevated temperatures (140°C) drive the reaction to completion.

  • Purification: Methanol recrystallization ensures high purity.

Table 1: Condensation Method Optimization

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes cyclization efficiency
Temperature140°CCompletes reaction in 6 hours
Molar Ratio (Amine:Ketone)1:1Prevents side reactions

Copper-Catalyzed Cyclization with Ynamides

A modern approach leverages copper(II) triflate [Cu(OTf)₂] to mediate the cyclization of 4-methyl-2-aminopyridine and ynamides, enabling efficient construction of the imidazo[1,2-a]pyridine core under mild conditions.

Mechanistic Pathway

  • Coordination Complex Formation: Cu(OTf)₂ coordinates with the pyridyl nitrogen and ynamide, forming a reactive intermediate.

  • Ketenimine Formation: The ynamide undergoes rearrangement to a copper-ketenimine complex.

  • Cyclization: Intramolecular attack by the amine on the ketenimine results in ring closure, followed by reductive elimination to yield the product.

Reaction Setup:

  • Catalyst: Cu(OTf)₂ (20 mol%)

  • Solvent: Acetonitrile (CH₃CN)

  • Conditions: 60°C under oxygen atmosphere for 12–24 hours.

  • Yield: ~60% (varies with ynamide substituents).

Table 2: Copper-Catalyzed Method Performance

Ynamide SubstituentYield (%)Reaction Time (h)
Phenyl6812
Methyl5618
Tolyl6424

This method offers advantages in functional group tolerance but requires stringent control of oxygen levels to prevent catalyst deactivation.

One-Pot Synthesis from Bromo-Trifluoro Compounds

A one-pot strategy reported by Guseinov et al. synthesizes imidazo[1,2-a]pyridines using (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine . While initially developed for trifluoromethyl derivatives, this method is adaptable to this compound by modifying the starting materials.

Key Steps:

  • Michael Addition: The amine attacks the β-carbon of the bromo-enone, forming an intermediate.

  • Cyclization: Intramolecular nucleophilic displacement forms the imidazo ring.

  • Elimination: Loss of isopropanol and hydrogen bromide yields the product.

Optimization Challenges:

  • Regioselectivity: Competing pathways may lead to byproducts without precise stoichiometry.

  • Solvent Effects: Polar solvents (e.g., THF) improve intermediate stability.

Table 3: One-Pot Synthesis Metrics

ParameterValueNotes
Reaction Time8–12 hoursTemperature not specified
YieldNot reportedRequires adaptation for methyl derivatives

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)TemperatureCatalystsScalability
Condensation75140°CNoneHigh
Copper-Catalyzed6060°CCu(OTf)₂Moderate
One-PotN/AN/ANoneExperimental
  • Condensation: Best for large-scale synthesis but energy-intensive.

  • Copper-Catalyzed: Suitable for functionalized derivatives but requires catalyst recovery.

  • One-Pot: Promising for rapid synthesis but needs further optimization.

Advanced Modifications and Derivatives

Recent studies highlight the utility of this compound as a precursor for Mannich bases and kinase inhibitors . For instance, treatment with formaldehyde and secondary amines yields N-alkylated derivatives with enhanced biological activity.

Example Reaction:

This compound+HCHO+R₂NHN-[2-Amino-7-methylimidazo[1,2-a]pyridin-3-yl]methyl-N,N-dialkylamine\text{this compound} + \text{HCHO} + \text{R₂NH} \rightarrow \text{N-{[}2-Amino-7-methylimidazo[1,2-a]pyridin-3-yl{]}methyl} \text{-N,N-dialkylamine}

Conditions: Methanol, room temperature, 12 hours .

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including 7-Methylimidazo[1,2-A]pyridin-2-amine, exhibit significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions. For instance, a study demonstrated that derivatives with specific substituents showed varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 65 µM against BChE .

Antiviral and Antibacterial Properties

Imidazo[1,2-a]pyridine compounds have been reported to possess antiviral and antibacterial properties. These activities are attributed to their ability to interfere with microbial metabolism or viral replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance these biological activities .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds from this class have shown promise in inhibiting inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Molecular Imaging Applications

Recent advancements have highlighted the utility of imidazo[1,2-a]pyridines in molecular imaging, particularly for visualizing amyloid plaques in the brain—an important marker in Alzheimer's disease diagnosis. The fluorescence properties of these compounds allow them to serve as imaging probes, enhancing the detection of amyloid deposits .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including condensation reactions with α-haloketones and 2-aminopyridines. The efficiency of these synthetic routes plays a crucial role in developing derivatives with enhanced pharmacological profiles .

Case Study: Alzheimer’s Disease

A notable case study focused on the efficacy of imidazo[1,2-a]pyridine derivatives in models of Alzheimer's disease demonstrated significant improvements in cognitive function correlated with AChE inhibition . This underscores the potential therapeutic role of these compounds.

Case Study: Antimicrobial Activity

Another case study examined the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria .

Summary Table of Applications

ApplicationDescriptionReferences
Anticholinesterase ActivityInhibition of AChE and BChE; potential treatment for Alzheimer's disease
Antiviral PropertiesInterference with viral replication mechanisms
Antibacterial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsInhibition of inflammatory pathways
Molecular ImagingUse as imaging probes for detecting amyloid plaques

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 7-methylimidazo[1,2-a]pyridin-2-amine and related imidazo[1,2-a]pyridine derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Data References
This compound C₈H₉N₃ -NH₂ at 2, -CH₃ at 7 147.18 (calculated) Base scaffold; potential for functionalization at amine group Inferred
7-Methylimidazo[1,2-a]pyridin-3-amine C₈H₉N₃ -NH₂ at 3, -CH₃ at 7 147.18 Requires inert storage conditions; hazard code H302 (harmful if swallowed)
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine C₉H₁₁N₃ -CH₂NH₂ at 2, -CH₃ at 7 161.21 ChemSpider ID: 21403199; higher molecular weight due to methylene linker
N-[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline C₁₇H₁₅F₃N₄ -CH₂-NH-(3-CF₃-C₆H₄) at 2, -CH₃ at 7 356.33 (calculated) Enhanced lipophilicity from trifluoromethyl group; CAS: 727685-61-2
4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine C₂₁H₂₁FN₈ -CH₂N(CH₃)₂ at 7, -C₆H₄F at 2, -pyrimidin-2-amine at 3 412.44 (calculated) Fluorine and pyrimidine enhance bioavailability; dimethylamino improves solubility
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide C₉H₁₄Br₂N₄ -CH₂CH₂NH₂ at 2 (dihydrobromide salt) 370.05 Bromide salt increases stability; CAS: 1423032-45-4

Structural and Functional Insights

  • Substituent Position : The position of the amine group significantly impacts reactivity. For example, 2-amine derivatives (target compound) are more nucleophilic than 3-amine isomers , influencing their utility in coupling reactions.
  • Halogen Effects : Fluorine (e.g., 4-fluorophenyl in ) and bromine (e.g., dihydrobromide salt in ) enhance metabolic stability and electrostatic interactions in drug design.
  • Trifluoromethyl Groups : The -CF₃ group in increases lipophilicity and resistance to oxidative degradation, making it valuable in agrochemicals.

Biological Activity

Overview

7-Methylimidazo[1,2-A]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in combating multidrug-resistant tuberculosis (MDR-TB) and its applications in cancer therapy. The following sections delve into its biological activities, mechanisms of action, structure-activity relationships, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of bacterial growth and modulation of various biochemical pathways.

Target of Action:

  • MDR-TB and XDR-TB: This compound has shown significant activity against both MDR-TB and extensively drug-resistant TB (XDR-TB) by interfering with the normal functioning of bacterial cells .

Mode of Action:

  • The compound disrupts critical processes in bacterial cells, leading to their inhibition. Its structural features allow it to interact with specific targets within the bacterial cell, effectively reducing their viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the imidazo[1,2-a]pyridine core can significantly alter its efficacy.

Compound Structural Differences Biological Activity
This compoundMethyl group at position 7Effective against MDR-TB
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideAdditional methyl groupKnown for anti-tuberculosis activity
Imidazo[1,2-a]pyrimidineDifferent heterocyclic structureSimilar biological activities

Research indicates that the presence of specific substituents at various positions on the imidazo[1,2-a]pyridine scaffold can enhance or diminish biological activity. For instance, removal or alteration of the methyl group at position 7 can lead to a significant decrease in activity against MDR-TB .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various strains of mycobacteria, including non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values indicate potent activity:

  • MIC against Mycobacterium tuberculosis: As low as 0.004 μM for certain derivatives .

Anticancer Properties

Recent investigations have also highlighted the potential anticancer effects of this compound. It has been tested on several cancer cell lines including PC-3 (prostate cancer) and MCF-7 (breast cancer), showing promising results with minimal toxicity to normal cells:

  • Cell Viability Assays: Most compounds exhibited non-toxicity towards normal cell lines while effectively reducing cancer cell viability .

Study on Tuberculosis Treatment

In a study focusing on the treatment of MDR-TB, this compound derivatives were synthesized and tested. The results indicated that specific modifications to the imidazo core significantly enhanced their potency against resistant strains:

  • Findings: Compounds with a methyl group at position 7 demonstrated superior activity compared to their analogs without this modification. This underscores the importance of structural optimization in drug development for tuberculosis treatment .

Cancer Immunotherapy Research

Another significant study explored the role of imidazo derivatives in enhancing immune responses in cancer therapy. The compound was shown to act as a selective inhibitor of ENPP1, which is involved in regulating immune pathways:

  • Results: The compound exhibited an IC50 value as low as 5.70 nM against ENPP1 and enhanced the expression of genes involved in immune response when combined with anti-PD-1 therapy in murine models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methylimidazo[1,2-A]pyridin-2-amine?

  • Methodological Answer :

  • Condensation Reactions : React 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under acidic conditions to form the imidazo[1,2-a]pyridine core .
  • Schiff Base Formation : Condense imidazo[1,2-a]pyridine carbaldehydes with amines in glacial acetic acid to introduce substituents at the 3-position .
  • Isosteric Replacement : Modify the methyl group at the 7-position via trifluoromethyl substitution or scaffold replacement (e.g., quinoline) to explore bioisosteric effects .

Q. How is spectroscopic characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in the pyridine ring typically appear between δ 7.5–9.0 ppm, while methyl groups resonate near δ 2.5 ppm .
  • IR Spectroscopy : Identify amine (-NH2_2) stretches (~3400 cm1^{-1}) and imidazole ring vibrations (~1600 cm1^{-1}) to validate functional groups .
  • Mass Spectrometry : Confirm molecular weight (147.18 g/mol) via high-resolution MS to ensure synthetic accuracy .

Q. What are the pharmacological applications of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Derivatives like 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl sulfonamides are studied as phosphodiesterase or COX-2 inhibitors. Validate activity via enzyme inhibition assays (e.g., IC50_{50} determination) .
  • Antimicrobial Activity : Screen Schiff base derivatives against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) assays .
  • Neuroactive Potential : Evaluate anxiolytic or neuroleptic properties in rodent models via behavioral tests (e.g., elevated plus maze) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for condensation or substitution reactions. This reduces trial-and-error experimentation .
  • Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. For example, acetic acid is preferred for Schiff base formation due to protonation effects .

Q. How to address contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Regiochemical Analysis : Compare experimental 1H^1H NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities in substituent positions .
  • X-ray Crystallography : Resolve disputes in molecular geometry by obtaining single-crystal structures, especially for isomers with overlapping spectral features .

Q. What strategies mitigate hazards when handling toxic intermediates during synthesis?

  • Methodological Answer :

  • Glovebox Use : Perform reactions with volatile or hazardous reagents (e.g., chloromethyl derivatives) in controlled environments to prevent exposure .
  • Alternative Reagents : Replace toxic intermediates (e.g., 2-chloromethylimidazo[1,2-a]pyridine) with safer analogs like 2-hydroxyethyl derivatives .

Q. How to resolve discrepancies in biological activity across different assay models?

  • Methodological Answer :

  • Model Validation : Cross-test derivatives in in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) systems to confirm target specificity .
  • SAR Studies : Corporate substituent effects (e.g., electron-withdrawing groups at the 7-position) into Structure-Activity Relationship (SAR) models to explain activity variations .

Q. What advanced techniques enhance the design of imidazo[1,2-a]pyridine-based ligands?

  • Methodological Answer :

  • Coordination Chemistry : Use bis-pyridylmethylamine derivatives as ligands to form transition metal complexes. Characterize via UV-Vis and EPR spectroscopy to study catalytic or redox properties .
  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) to predict binding affinities and guide synthetic prioritization .

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